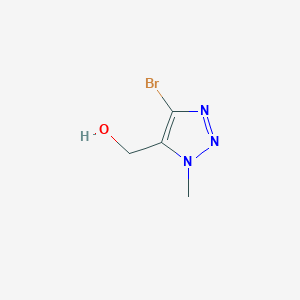

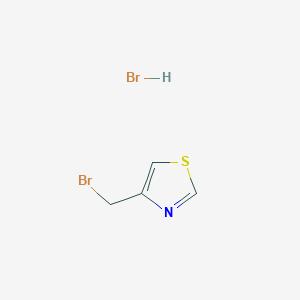

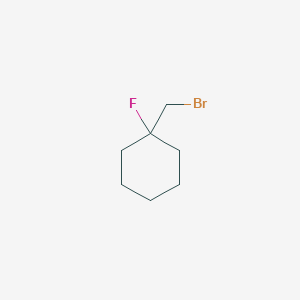

![molecular formula C13H16ClN3O2 B1382126 3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride CAS No. 1431963-49-3](/img/structure/B1382126.png)

3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride” is a pyrazole-bearing compound. Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The compound is also known as 4-(3,5-DiMethyl-1H-pyrazol-4-yl)-benzoic acid .

Synthesis Analysis

Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . A new series of (±)-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)(phenyl)methanones were efficiently synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol 1, acetyl acetone 2, various aromatic and heterocyclic aldehydes 3 and phenacyl bromides 4 .

Molecular Structure Analysis

The molecular structure of “3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride” can be analyzed using various techniques such as X-ray crystallography and 1H-NMR .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Compounds with similar structures, such as pyrazoline derivatives and benzoic acid derivatives, are known for their versatility as building blocks in organic synthesis. These compounds serve as precursors for the synthesis of heterocyclic compounds, including pyrazolo-imidazoles, thiazoles, and other cyclic compounds. This versatility underscores the potential of 3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride in synthetic chemistry for the development of new materials and biologically active molecules (Gomaa & Ali, 2020).

Biological Activities

Derivatives of benzoic acid and pyrazole have been extensively studied for their biological activities, including antimicrobial, antitumor, anti-inflammatory, and antioxidant properties. For instance, organotin(IV) complexes with carboxylic acids have shown significant antituberculosis activity, suggesting that benzoic acid derivatives can be critical for developing antimicrobial agents (Iqbal, Ali, & Shahzadi, 2015). Furthermore, chromone derivatives, structurally related to benzoic acid, are recognized for their antioxidant and radical scavenging activities, which are crucial in preventing cell impairment and treating various diseases (Yadav, Parshad, Manchanda, & Sharma, 2014).

Applications in Drug Development

The compound's structural features, such as the pyrazole ring and benzoic acid moiety, are often found in pharmacologically active molecules. These features are essential for binding to biological targets, suggesting potential applications in drug development, especially as scaffolds for creating new therapeutic agents. Studies on similar compounds have led to the discovery of molecules with anticancer, analgesic, and anti-inflammatory properties, highlighting the potential of 3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride in medicinal chemistry and pharmacology (Dar & Shamsuzzaman, 2015).

Mecanismo De Acción

Target of Action

The primary targets of MFCD25371094 are currently unknown. This compound is a derivative of pyrazole, a heterocyclic compound that is often used as a building block in the synthesis of various pharmaceuticals . .

Mode of Action

Pyrazole derivatives can interact with various biological targets through different mechanisms, such as hydrogen bonding, hydrophobic interactions, and π-π stacking . The specific interactions of MFCD25371094 with its targets would depend on the chemical structure of the targets and the physiological environment.

Direcciones Futuras

The future directions for “3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride” could involve further exploration of its antileishmanial and antimalarial activities . Additionally, more research could be conducted to understand its mechanism of action and to develop safe and effective antileishmanial and antimalarial agents .

Propiedades

IUPAC Name |

3-[(4-amino-3,5-dimethylpyrazol-1-yl)methyl]benzoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2.ClH/c1-8-12(14)9(2)16(15-8)7-10-4-3-5-11(6-10)13(17)18;/h3-6H,7,14H2,1-2H3,(H,17,18);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAQRPXXPXABUET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)O)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1431963-49-3 |

Source

|

| Record name | Benzoic acid, 3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1431963-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

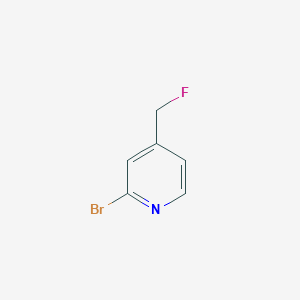

![6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1382043.png)

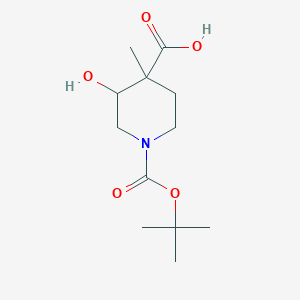

![2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid hydrochloride](/img/structure/B1382049.png)